(1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one
Description
(1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one is a bicyclic monoterpenoid derivative characterized by a norbornane skeleton (bicyclo[2.2.1]heptane) with a ketone group at position 2 and a methylidene substituent at position 3. Its stereochemistry at the 1S and 4R positions confers distinct conformational rigidity, influencing its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C8H10O |
|---|---|
Molecular Weight |
122.16 g/mol |
IUPAC Name |
(1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C8H10O/c1-5-6-2-3-7(4-6)8(5)9/h6-7H,1-4H2/t6-,7+/m1/s1 |
InChI Key |
FNOOZJAPZFHNCW-RQJHMYQMSA-N |
Isomeric SMILES |
C=C1[C@@H]2CC[C@@H](C2)C1=O |
Canonical SMILES |
C=C1C2CCC(C2)C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one typically involves the use of Diels-Alder reactions, which are known for forming bicyclic structures. One common method involves the reaction of cyclopentadiene with a suitable dienophile under controlled conditions to form the bicyclic framework. The methylene group can be introduced through subsequent reactions, such as Wittig or Tebbe reactions, which are known for converting carbonyl groups to methylene groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are selected to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one involves its interaction with molecular targets such as enzymes or receptors. The methylene and ketone groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and subsequent signal transduction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of (1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one is best understood through comparison with analogous bicyclic ketones (Table 1).
Table 1: Key Structural and Functional Comparisons
Key Findings
Reactivity :
- The methylidene group in the target compound enhances its electrophilicity, making it superior to camphor in cycloaddition reactions (e.g., Diels-Alder) .
- Unlike 3-hydroxy derivatives, the absence of polar groups reduces hydrogen-bonding interactions, favoring hydrophobic environments .
Benzylidene-substituted analogs (e.g., 4-Methylbenzylidene camphor) are linked to estrogenic activity, highlighting the role of substituents in toxicity profiles .
Industrial Applications :
- Camphor and benzylidene derivatives dominate cosmetics and pharmaceuticals, whereas the methylidene compound’s synthetic utility lies in catalysis and chiral intermediate synthesis .
Biological Activity
(1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one, a bicyclic compound, has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Profile
- IUPAC Name: (1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one
- Molecular Formula: C10H14O
- CAS Registry Number: 5794-03-6
Biological Activities
The biological activities of (1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one include antioxidant, anti-inflammatory, antiproliferative, and analgesic properties. Below is a summary of these activities:
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties by reducing reactive oxygen species (ROS) production and modulating antioxidant enzyme activities such as superoxide dismutase and catalase. This activity is crucial in protecting cells from oxidative stress, which is linked to various diseases.
2. Anti-inflammatory Effects
(1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one has been shown to modulate inflammatory pathways by affecting the expression of pro-inflammatory cytokines (e.g., IL-6 and IL-1β) and enzymes such as cyclooxygenase-2 (COX-2). This modulation can help in managing conditions characterized by chronic inflammation.
3. Antiproliferative Properties
The compound has demonstrated antiproliferative effects on various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. Mechanistically, it influences pathways associated with cell survival and proliferation, including the modulation of cyclin proteins and the activation of caspases.
4. Analgesic Activity
In animal models, (1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one exhibited analgesic effects, suggesting potential applications in pain management therapies.
The mechanisms underlying the biological activities of (1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one are multifaceted:
- Antioxidant Mechanism: The compound reduces oxidative stress by enhancing the activity of endogenous antioxidant enzymes and scavenging free radicals.
- Anti-inflammatory Mechanism: It inhibits the NF-κB signaling pathway, leading to decreased expression of inflammatory mediators.
- Antiproliferative Mechanism: The compound induces cell cycle arrest and apoptosis in cancer cells through the activation of caspases and modulation of apoptotic signaling pathways.
Research Findings and Case Studies
Several studies have explored the biological activity of (1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
